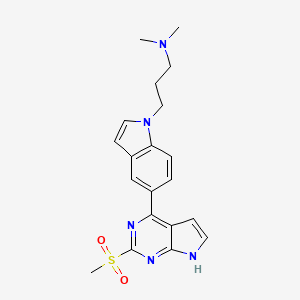
DC-BPi-11
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DC-BPi-11 is a potent inhibitor of the bromodomain PHD finger transcription factor (BPTF). It exhibits significant anti-proliferative effects against leukemia cells with an IC50 value of 698 nanomolar . This compound is primarily used in scientific research for its ability to inhibit BPTF, a protein involved in the regulation of gene expression.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DC-BPi-11 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
DC-BPi-11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Applications De Recherche Scientifique
DC-BPi-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of BPTF and its effects on gene expression.
Biology: Used to investigate the role of BPTF in cellular processes and its potential as a therapeutic target.
Medicine: Explored for its potential use in the treatment of leukemia and other cancers due to its anti-proliferative effects.
Industry: Used in the development of new therapeutic agents and as a reference compound in drug discovery
Mécanisme D'action
DC-BPi-11 exerts its effects by inhibiting the bromodomain PHD finger transcription factor (BPTF). BPTF is involved in the regulation of gene expression by recognizing and binding to acetylated lysine residues on histone proteins. By inhibiting BPTF, this compound disrupts this interaction, leading to changes in gene expression and inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
DC-BPi-11 is unique in its high affinity and selectivity for BPTF compared to other bromodomain inhibitors. Similar compounds include:
DC-BPi-07: Another high-affinity inhibitor of BPTF with similar selectivity.
TP-238: A previously reported BPTF inhibitor with moderate potency.
BPTF-BRD inhibitors: A class of compounds targeting the bromodomain of BPTF
This compound stands out due to its higher selectivity and potency, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C20H23N5O2S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N,N-dimethyl-3-[5-(2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)indol-1-yl]propan-1-amine |
InChI |
InChI=1S/C20H23N5O2S/c1-24(2)10-4-11-25-12-8-14-13-15(5-6-17(14)25)18-16-7-9-21-19(16)23-20(22-18)28(3,26)27/h5-9,12-13H,4,10-11H2,1-3H3,(H,21,22,23) |
Clé InChI |
PNAZPTARVAORJD-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN1C=CC2=C1C=CC(=C2)C3=C4C=CNC4=NC(=N3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


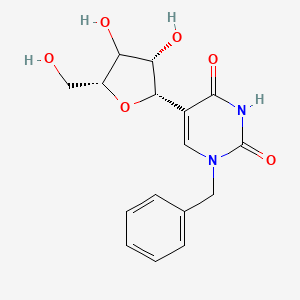

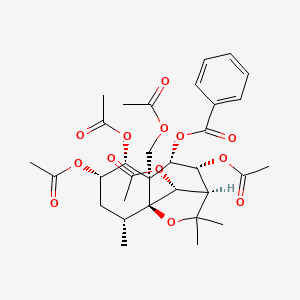
![trisodium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12388876.png)

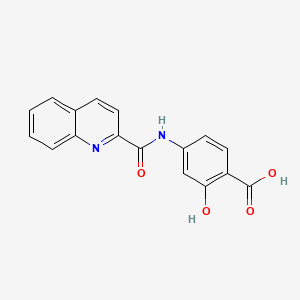
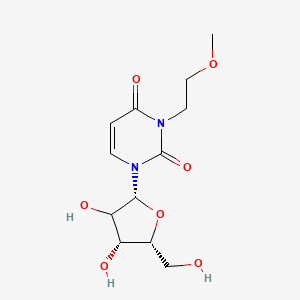
![3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethylamino]-3-oxopropyl]amino]-N-[2-(dodecyldisulfanyl)ethyl]propanamide](/img/structure/B12388897.png)

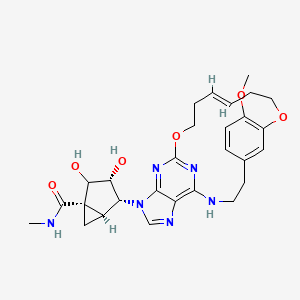
![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
